molecular formula C15H14N4O3S B2715041 Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate CAS No. 691868-60-7

Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B2715041
CAS No.: 691868-60-7
M. Wt: 330.36
InChI Key: JEDIJFBWCWEISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 5. This core is linked via a carbonylamino group to a thiophene ring bearing a methyl ester moiety. Characterization methods for similar compounds include NMR, IR (), and X-ray crystallography (), which would apply to confirming the target compound’s structure .

Properties

IUPAC Name

methyl 3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8-6-12-16-7-10(9(2)19(12)18-8)14(20)17-11-4-5-23-13(11)15(21)22-3/h4-7H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIJFBWCWEISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)NC3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330213
Record name methyl 3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691868-60-7
Record name methyl 3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate, identified by its CAS number 691868-60-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14N4O3S
  • Molar Mass : 330.36 g/mol
  • Structural Features : The compound features a thiophene ring and a pyrazolo-pyrimidine moiety, which are known to impart various biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo-pyrimidine core followed by coupling with the thiophene derivative.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazolo-pyrimidine structures exhibit anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation. Research has shown that this compound can inhibit cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo-pyrimidines displayed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent:

  • Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : In vitro assays have revealed that treatment with this compound significantly reduces the expression of these cytokines in activated macrophages.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

PropertyValue
Log P (Octanol/Water)2.78
SolubilitySoluble in DMSO
BioavailabilityModerate

Toxicity Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicological effects.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S and a molecular weight of approximately 330.36 g/mol. Its structure incorporates a thiophene ring and a pyrazolo-pyrimidine moiety, which are known to impart various biological properties, such as antimicrobial and anticancer activities .

Anticancer Activity

Research has indicated that derivatives of thiophene and pyrazolo-pyrimidine compounds exhibit promising anticancer properties. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit cancer cell proliferation. Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate may similarly affect cancer cell lines through mechanisms that require further elucidation .

Antiviral Properties

The compound's structural analogs have been investigated for their antiviral activities, particularly against influenza viruses. Modifications in the pyrazolo-pyrimidine structure have shown potential in disrupting viral polymerase interactions, which is crucial for viral replication. This suggests that this compound could be explored as a lead compound for developing antiviral agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. These methods provide insights into the compound's conformation and stability under various conditions .

In Vitro Testing

In vitro studies have been conducted to assess the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines. Results indicate that certain concentrations can significantly inhibit cell growth, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Structure

The target compound’s pyrazolo[1,5-a]pyrimidine core is shared with analogs in and . In contrast, and describe thiadiazolo- and thiazolo-pyrimidine derivatives, respectively. The pyrazolo[1,5-a]pyrimidine system is distinct due to its fused pyrazole and pyrimidine rings, which confer unique electronic properties compared to thiazolo or thiadiazolo systems. For example, the electron-rich pyrazole ring may enhance π-π stacking interactions in biological targets, whereas thiazolo derivatives () exhibit different bond angles (e.g., C19–C20–H20: 120.8°), influencing molecular planarity .

Substituent Effects

  • Methyl vs. ’s trifluoromethyl group introduces strong electronegativity, which could enhance binding affinity in hydrophobic environments .
  • Ester Groups : The methyl ester in the target compound may reduce lipophilicity compared to ethyl esters in and , affecting bioavailability .

Structural Analysis Techniques

  • Spectroscopy : utilized NMR and IR to confirm carboxamide and ester functionalities in thiadiazolo-pyrimidines, a method applicable to the target compound .
  • X-ray Crystallography : and provided precise bond lengths (e.g., O1–C3–N2: 122.7°) and torsion angles (e.g., C7–N1–C9–S1: −175.11°), critical for validating the target compound’s conformation if crystallized .

Data Tables

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Analytical Methods
Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate (Hypothetical) Pyrazolo[1,5-a]pyrimidine 2,7-dimethyl; thiophene methyl ester ~350 (estimated) NMR, IR (inferred)
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 3-Cl, 2-Ph, ethyl ester 329.78 Not specified
Ethyl 6-methyl-2-({[5-phenyl-7-(trifluoromethyl)... Pyrazolo[1,5-a]pyrimidine 6-Me, 7-CF3, tetrahydrobenzothiophene 528.54 Not specified
Thiadiazolo-pyrimidine derivative Thiadiazolo[3,2-a]pyrimidine R5-oxo, carboxamide, ethyl ester Not provided NMR, 13C, IR
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine 7-Me, 5-Ph, 2,4,6-trimethoxybenzylidene 534.59 X-ray crystallography

Research Findings and Implications

  • Synthesis : The carboxamide coupling method described in for thiadiazolo-pyrimidines supports the feasibility of synthesizing the target compound via analogous routes .
  • Crystallography : and highlight the importance of X-ray studies in resolving complex heterocyclic conformations, such as the 172.4° torsion angle in the thiazolo-pyrimidine derivative, which could guide stability assessments of the target compound .
  • Substituent Impact : The chloro and trifluoromethyl groups in and suggest that electron-withdrawing substituents may enhance reactivity in electrophilic substitution reactions, whereas the target’s methyl groups favor metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the pyrazolo[1,5-a]pyrimidine core using a cyclocondensation reaction between aminopyrazoles and β-ketoesters under acidic conditions . Next, introduce the carbonylamino group at position 6 by reacting the pyrimidine intermediate with an activated carbonyl derivative (e.g., acyl chloride or mixed anhydride). Finally, couple this intermediate with methyl 3-amino-2-thiophenecarboxylate via a nucleophilic acyl substitution reaction. Optimize yields by controlling reaction temperature (e.g., reflux in acetic anhydride/acetic acid mixtures) and using catalysts like fused sodium acetate .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for the carbonylamino group (C=O stretch at ~1670–1700 cm⁻¹) and thiophene ring (C-S stretch at ~690–750 cm⁻¹) .
  • NMR : Use 1H^1H and 13C^13C NMR to assign protons and carbons. For example, the methyl groups on the pyrimidine ring typically appear as singlets at δ 2.2–2.5 ppm, while the thiophene protons show splitting patterns between δ 6.5–7.5 ppm .
  • X-ray Crystallography : Resolve the 3D structure by growing single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water). Analyze lattice parameters (e.g., orthorhombic systems with space group P21/cP2_1/c) and hydrogen-bonding networks to confirm stereoelectronic properties .

Q. What reaction mechanisms govern the formation of the carbonylamino linkage in this compound?

  • Methodological Answer : The carbonylamino group is formed via nucleophilic acyl substitution. The pyrazolo[1,5-a]pyrimidine intermediate reacts with a carbonyl-activated species (e.g., acyl chloride), where the nucleophilic amine attacks the electrophilic carbonyl carbon, releasing HCl. Reaction kinetics can be monitored using 1H^1H NMR to track the disappearance of the starting amine and the emergence of the acylated product. Solvent polarity (e.g., DMF vs. THF) significantly influences reaction rates and yields .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and predict regioselectivity during pyrimidine ring formation. For example, calculate activation energies for competing pathways (e.g., 5- vs. 7-membered ring closure) using B3LYP/6-31G(d) basis sets. Additionally, molecular docking studies can guide structural modifications to enhance binding affinity for biological targets (e.g., kinase inhibitors). Tools like Gaussian or ORCA are recommended for these simulations .

Q. How should researchers address contradictions in reported spectral data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For instance, the thiophene ring’s proton signals may shift due to solvent polarity (DMSO vs. CDCl₃). To resolve ambiguities:

  • Compare data across multiple solvents.
  • Perform 2D NMR (e.g., COSY, HSQC) to confirm proton-carbon correlations.
  • Use high-resolution mass spectrometry (HRMS) to verify molecular formulas and rule out adducts .

Q. What strategies improve the compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the thiophene ring with a furan or pyrrole to enhance metabolic stability.
  • Prodrug Design : Convert the methyl ester to a tert-butyl ester for improved membrane permeability, which is hydrolyzed in vivo to the active carboxylic acid.
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyrimidine and thiophene rings. For example, replacing the 7-methyl group with a trifluoromethyl group may increase binding affinity to hydrophobic enzyme pockets .

Q. How can researchers validate the compound’s biological activity against conflicting in vitro/in vivo data?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, HEK293) to confirm consistency.
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in animal models (e.g., rodents) to correlate in vitro potency with in vivo efficacy.
  • Target Engagement Assays : Use techniques like thermal shift assays or surface plasmon resonance (SPR) to confirm direct binding to the proposed molecular target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.